molecular formula C14H11BrClNO2 B11547491 4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol

4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol

Cat. No.: B11547491
M. Wt: 340.60 g/mol
InChI Key: XJWAFJUWTDDRAD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is an organic compound with a complex structure that includes bromine, chlorine, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol typically involves multiple steps. One common method includes the following steps:

    Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.

    Formation of the Imino Group: The compound is then reacted with 2-hydroxy-6-methylbenzaldehyde under acidic conditions to form the imino group through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The imino group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(2-hydroxy-6-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11BrClNO2/c1-8-3-2-4-12(18)13(8)17-7-9-5-10(15)6-11(16)14(9)19/h2-7,18-19H,1H3

InChI Key

XJWAFJUWTDDRAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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